molecular formula C20H18N2O3S B4919265 ethyl 5-methyl-4-phenyl-2-[(3-pyridinylcarbonyl)amino]-3-thiophenecarboxylate

ethyl 5-methyl-4-phenyl-2-[(3-pyridinylcarbonyl)amino]-3-thiophenecarboxylate

Cat. No.: B4919265
M. Wt: 366.4 g/mol
InChI Key: OBUDTHMUXXGYLT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 5-methyl-4-phenyl-2-[(3-pyridinylcarbonyl)amino]-3-thiophenecarboxylate, also known as EMT, is a synthetic compound that has been extensively studied for its potential therapeutic applications. EMT belongs to the class of compounds known as thieno[2,3-d]pyrimidines and has been shown to have a wide range of biological activities.

Mechanism of Action

The exact mechanism of action of ethyl 5-methyl-4-phenyl-2-[(3-pyridinylcarbonyl)amino]-3-thiophenecarboxylate is not fully understood, but it is believed to involve the inhibition of various signaling pathways involved in cell proliferation, survival, and apoptosis. This compound has been shown to inhibit the activity of various enzymes and transcription factors involved in these pathways, including Akt, ERK, and NF-κB.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects, including the induction of apoptosis, the inhibition of cell proliferation, and the modulation of immune responses. This compound has also been shown to have anti-inflammatory effects and to modulate the expression of various cytokines and chemokines.

Advantages and Limitations for Lab Experiments

One of the main advantages of using ethyl 5-methyl-4-phenyl-2-[(3-pyridinylcarbonyl)amino]-3-thiophenecarboxylate in lab experiments is its potent biological activity, which allows for the study of various cellular and molecular pathways involved in disease processes. However, one limitation of using this compound is its potential toxicity, which may limit its use in certain experimental systems or in vivo studies.

Future Directions

There are several future directions for research on ethyl 5-methyl-4-phenyl-2-[(3-pyridinylcarbonyl)amino]-3-thiophenecarboxylate, including the identification of its exact mechanism of action, the optimization of its therapeutic potential, and the development of novel analogs with improved pharmacological properties. Additionally, further studies are needed to evaluate the safety and efficacy of this compound in preclinical and clinical settings, and to determine its potential as a therapeutic agent for various diseases.

Synthesis Methods

The synthesis of ethyl 5-methyl-4-phenyl-2-[(3-pyridinylcarbonyl)amino]-3-thiophenecarboxylate involves the reaction of 5-methyl-4-phenyl-2-thiophenecarboxylic acid with ethyl carbamate in the presence of thionyl chloride and pyridine. The resulting intermediate is then reacted with 3-pyridinecarboxylic acid hydrazide to yield the final product.

Scientific Research Applications

Ethyl 5-methyl-4-phenyl-2-[(3-pyridinylcarbonyl)amino]-3-thiophenecarboxylate has been extensively studied for its potential therapeutic applications in various fields of medicine, including oncology, neurology, and immunology. In oncology, this compound has been shown to have potent anti-tumor activity in vitro and in vivo, and has been proposed as a potential chemotherapeutic agent for the treatment of various types of cancer. In neurology, this compound has been shown to have neuroprotective effects and has been proposed as a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. In immunology, this compound has been shown to have immunomodulatory effects and has been proposed as a potential treatment for autoimmune diseases.

Properties

IUPAC Name

ethyl 5-methyl-4-phenyl-2-(pyridine-3-carbonylamino)thiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N2O3S/c1-3-25-20(24)17-16(14-8-5-4-6-9-14)13(2)26-19(17)22-18(23)15-10-7-11-21-12-15/h4-12H,3H2,1-2H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBUDTHMUXXGYLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC(=C1C2=CC=CC=C2)C)NC(=O)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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